molecular formula C9H13BrN2O2S B6632200 N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine

N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine

Cat. No. B6632200
M. Wt: 293.18 g/mol
InChI Key: SGIZEWDIECMPNS-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as "BMS-820836" and has been extensively studied for its potential therapeutic applications in treating various psychiatric disorders.

Mechanism of Action

BMS-820836 works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, anxiety, and other physiological processes. By blocking the reuptake of serotonin, BMS-820836 increases the levels of serotonin in the brain, which can help alleviate symptoms of depression, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects:
BMS-820836 has been shown to have a number of biochemical and physiological effects, including increasing the levels of serotonin in the brain, regulating the activity of certain neurotransmitters, and modulating the activity of certain brain regions involved in mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-820836 for lab experiments is its high selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of BMS-820836 is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on BMS-820836, including:
1. Investigating its potential use in treating other psychiatric disorders such as bipolar disorder and schizophrenia.
2. Studying its effects on other neurotransmitter systems, such as dopamine and norepinephrine.
3. Developing new analogs of BMS-820836 with improved pharmacokinetic properties and selectivity for the serotonin transporter.
4. Investigating its potential use in combination with other drugs for treating depression and other psychiatric disorders.
5. Studying its effects on neuroplasticity and neurogenesis in the brain.

Synthesis Methods

The synthesis of BMS-820836 involves a multi-step process that starts with the reaction of 5-bromopicolinic acid with thionyl chloride to form 5-bromopyridin-3-yl chloride. This intermediate is then reacted with 2-methylsulfonyl ethylamine in the presence of a base to yield the final product, N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine.

Scientific Research Applications

BMS-820836 has been extensively studied for its potential therapeutic applications in treating various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It has also been investigated for its potential use in treating chronic pain and addiction.

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-15(13,14)3-2-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIZEWDIECMPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine

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